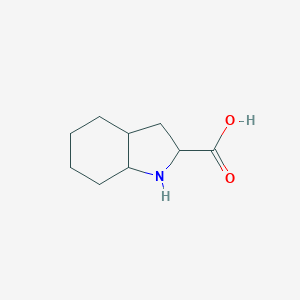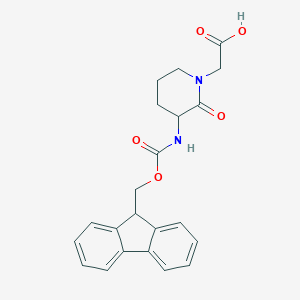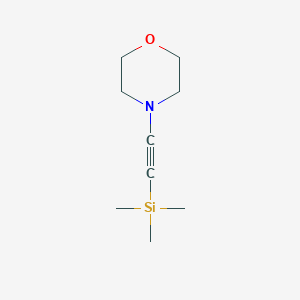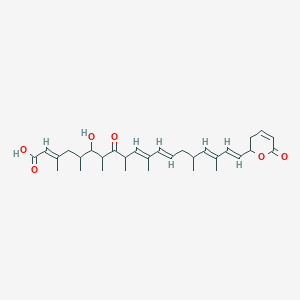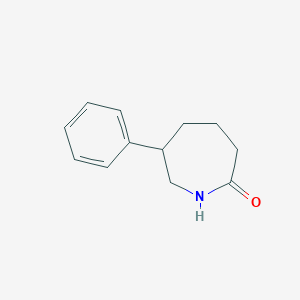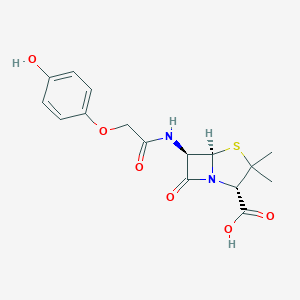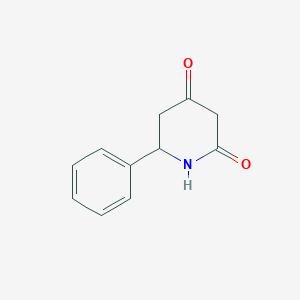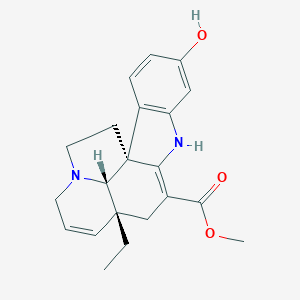
11-Hydroxytabersonin
Übersicht
Beschreibung
16-hydroxytabersonine (16-HT) is a naturally occurring compound found in the leaves of the Tabernaemontana divaricata plant. It has been studied for its potential therapeutic uses, as well as its biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Vorläufer von Vindolin
16-Hydroxytabersonin ist ein wichtiger Vorläufer in der Biosynthese von Vindolin . Vindolin ist ein pflanzliches Monoterpen-Indolalkaloid (MIA) mit potentiellen therapeutischen Anwendungen und dient als Vorläufer von Vinblastin und Vincristin .
Herstellung von Krebsmedikamenten
Vindolin, das von 16-Hydroxytabersonin abgeleitet ist, ist ein Vorläufer der Krebsmedikamente Vinblastin und Vincristin . Diese Medikamente werden in der Chemotherapie von Krebs eingesetzt, wo sie als Mikrotubuli-Disruptoren wirken .
Metabolische Verfahrenstechnik
16-Hydroxytabersonin wird in Verfahren der metabolischen Verfahrenstechnik verwendet, um die Produktion von Vindolin zu erhöhen . Durch die Modulation der Kopienzahl der ersten beiden Gene des Vindolin-Biosynthesewegs, nämlich Tabersonin-16-Hydroxylase und Tabersonin-16-O-Methyltransferase, wurde der Stofffluss auf das gewünschte MIA gelenkt .
Produktion von Vindolin in Hefe
16-Hydroxytabersonin wird bei der Produktion von Vindolin in Hefezellfabriken verwendet . Die Vorläufer-gesteuerte Biosynthese von Vindolin aus Tabersonin in Hefe,
Safety and Hazards
While specific safety and hazard information for 16-Hydroxytabersonine is not available, general precautions include avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Zukünftige Richtungen
The continuous increase in pharmaceutical demand has prompted several research groups to characterize MIA biosynthetic pathways for considering future metabolic engineering processes of supply . The low yield of these vinca alkaloids from the plant and the difficulty of meeting their huge colossal demand around the globe prompted researchers to create a variety of approaches .
Wirkmechanismus
Target of Action
The primary targets of 11-Hydroxytabersonine, also known as 16-Hydroxytabersonine, are the enzymes tabersonine 3-oxygenase (T3O) and tabersonine 3-reductase (T3R) . These enzymes play a crucial role in the conversion of tabersonine to intermediates in the vindorosine and vindoline pathways .
Biochemical Pathways
The compound is involved in the biosynthesis of vindoline from the monoterpenoid indole alkaloid (MIA) precursor tabersonine . The conversion of tabersonine or 16-methoxytabersonine to 3-hydroxy-2,3-dihydrotabersonine or 3-hydroxy-16-methoxy-2,3-dihydrotabersonine, which are intermediates in the vindorosine and vindoline pathways, respectively, is facilitated by the action of T3O and T3R .
Pharmacokinetics
It’s known that the compound is an intermediate in the formation of vindoline, a precursor needed for the formation of the pharmaceutically valuable vinblastine and vincristine .
Result of Action
The action of 11-Hydroxytabersonine results in the production of intermediates in the vindorosine and vindoline pathways . These intermediates are crucial for the biosynthesis of the anticancer drugs vinblastine and vincristine .
Action Environment
The action of 11-Hydroxytabersonine is influenced by the environment within the plant Catharanthus roseus, where it is produced . The subsequent reaction products are transported from the leaf epidermis to specialized leaf mesophyll idioblast and laticifer cells to complete the biosynthesis of these MIAs . The expression of the genes encoding the target enzymes T3O and T3R is also influenced by the plant’s environment .
Biochemische Analyse
Biochemical Properties
The biochemical properties of 11-Hydroxytabersonine are largely defined by its interactions with various enzymes and proteins. It is known that tabersonine is hydroxylated at the 16 position by the enzyme tabersonine 16-hydroxylase (T16H) to form 16-hydroxytabersonine . This reaction has been associated with two isoforms of T16H, namely T16H1 and T16H2 . Both isoforms exhibit high affinity for tabersonine and narrow substrate specificity .
Cellular Effects
It is known that the conversion of tabersonine to vindoline, which involves the hydroxylation of tabersonine to form 16-hydroxytabersonine, is a crucial step in the biosynthesis of vindoline . Vindoline is a major alkaloid accumulated in the leaves of Catharanthus roseus and serves as a precursor to the anticancer drugs vinblastine and vincristine .
Molecular Mechanism
The molecular mechanism of 11-Hydroxytabersonine involves its conversion to vindoline through a series of enzymatic reactions. The first step is the hydroxylation of tabersonine at the C-16 position by T16H to form 16-hydroxytabersonine . This reaction is catalyzed by two isoforms of T16H, T16H1 and T16H2 . The product of this reaction is then involved in further transformations leading to the formation of vindoline .
Temporal Effects in Laboratory Settings
It is known that the conversion of tabersonine to vindoline, which involves the formation of 16-hydroxytabersonine, is a key step in the biosynthesis of vindoline . This suggests that the effects of 11-Hydroxytabersonine could change over time as it is metabolized to form other compounds.
Metabolic Pathways
The metabolic pathway of 11-Hydroxytabersonine involves its conversion to vindoline through a series of enzymatic reactions. The first step is the hydroxylation of tabersonine at the C-16 position by T16H to form 16-hydroxytabersonine . This reaction is catalyzed by two isoforms of T16H, T16H1 and T16H2 . The product of this reaction is then involved in further transformations leading to the formation of vindoline .
Transport and Distribution
It is known that the conversion of tabersonine to vindoline, which involves the formation of 16-hydroxytabersonine, is a key step in the biosynthesis of vindoline . This suggests that 11-Hydroxytabersonine could be transported and distributed within cells as part of this metabolic pathway.
Subcellular Localization
It is known that the conversion of tabersonine to vindoline, which involves the formation of 16-hydroxytabersonine, is a key step in the biosynthesis of vindoline . This suggests that 11-Hydroxytabersonine could be localized within specific compartments or organelles as part of this metabolic pathway.
Eigenschaften
IUPAC Name |
methyl (1R,12R,19S)-12-ethyl-5-hydroxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5,9,13-pentaene-10-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c1-3-20-7-4-9-23-10-8-21(19(20)23)15-6-5-13(24)11-16(15)22-17(21)14(12-20)18(25)26-2/h4-7,11,19,22,24H,3,8-10,12H2,1-2H3/t19-,20-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXUFRJQCBVSCRZ-ACRUOGEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CC(=C3C4(C1N(CC4)CC=C2)C5=C(N3)C=C(C=C5)O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@]12CC(=C3[C@@]4([C@H]1N(CC4)CC=C2)C5=C(N3)C=C(C=C5)O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601032123 | |
| Record name | 16-Hydroxytabersonine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601032123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
22149-28-6 | |
| Record name | 11-Hydroxytabersonine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22149-28-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 11-Hydroxytabersonine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022149286 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 16-Hydroxytabersonine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601032123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 11-HYDROXYTABERSONINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GV2G76UPD2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



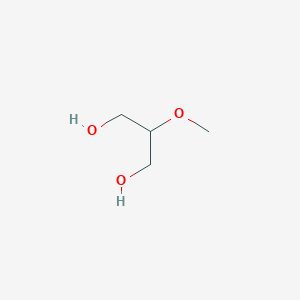
![Ethanone, 1-(4-methylbicyclo[4.2.0]oct-3-en-1-yl)-(9CI)](/img/structure/B51041.png)


